1-(6-Chloropyridin-2-YL)-N-methylmethanamine
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Overview
Description
1-(6-Chloropyridin-2-YL)-N-methylmethanamine is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a methylamine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloropyridin-2-YL)-N-methylmethanamine typically involves the reaction of 6-chloropyridine-2-carbaldehyde with methylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired amine product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloropyridin-2-YL)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted pyridine compounds .
Scientific Research Applications
1-(6-Chloropyridin-2-YL)-N-methylmethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(6-Chloropyridin-2-YL)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
6-Chloropyridin-2-ylmethanol: Similar structure but with a hydroxyl group instead of a methylamine group.
Methyl 2-(6-chloropyridin-2-yl)acetate: Contains an ester group instead of a methylamine group.
Uniqueness
1-(6-Chloropyridin-2-YL)-N-methylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H9ClN2 |
---|---|
Molecular Weight |
156.61 g/mol |
IUPAC Name |
1-(6-chloropyridin-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C7H9ClN2/c1-9-5-6-3-2-4-7(8)10-6/h2-4,9H,5H2,1H3 |
InChI Key |
DUNISPOJFXGSHQ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=NC(=CC=C1)Cl |
Origin of Product |
United States |
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